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molecular formula C10H5Cl2NOS B8602145 2-(2,6-Dichlorophenyl)thiazole-4-carbaldehyde

2-(2,6-Dichlorophenyl)thiazole-4-carbaldehyde

Cat. No. B8602145
M. Wt: 258.12 g/mol
InChI Key: JKXIQGRYGXOUFY-UHFFFAOYSA-N
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Patent
US08697708B2

Procedure details

To a stirred solution of (2-(2,6-dichlorophenyl)thiazol-4-yl)methanol (5.8 g, 22 mmol) in EtOAc (200 mL) at room temperature was added 2-iodoxybenzoic acid (12.5 g, 44.6 mmol). The resulting mixture was warmed to 70° C. and stirred for 18 hours. The solid was removed via filtration, and the filtrate concentrated under reduced pressure to afford the desired product as a white solid (5.8 g, ˜100% yield), which was used in the next step without further purification.
Name
(2-(2,6-dichlorophenyl)thiazol-4-yl)methanol
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[S:10][CH:11]=[C:12]([CH2:14][OH:15])[N:13]=1.I(C1C=CC=CC=1C(O)=O)(=O)=O>CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[S:10][CH:11]=[C:12]([CH:14]=[O:15])[N:13]=1

Inputs

Step One
Name
(2-(2,6-dichlorophenyl)thiazol-4-yl)methanol
Quantity
5.8 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C=1SC=C(N1)CO
Name
Quantity
12.5 g
Type
reactant
Smiles
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed via filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C=1SC=C(N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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